molecular formula C11H9ClFNO B2683866 2-Chloro-3-(fluoromethyl)-7-methoxyquinoline CAS No. 2322507-15-1

2-Chloro-3-(fluoromethyl)-7-methoxyquinoline

Cat. No.: B2683866
CAS No.: 2322507-15-1
M. Wt: 225.65
InChI Key: VWWQLEWIFCUSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(fluoromethyl)-7-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the second position, a fluoromethyl group at the third position, and a methoxy group at the seventh position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

2-Chloro-3-(fluoromethyl)-7-methoxyquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of fluorinated pyridines in biological systems is not well understood and can vary greatly depending on the specific compound and its intended use .

Safety and Hazards

The safety and hazards associated with a specific fluorinated pyridine would depend on its exact structure. Typically, safety data sheets would provide this information .

Future Directions

The demand for fluorinated pyridines has been increasing steadily over the last 30 years due to their potential applications in various fields, including agrochemicals and pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(fluoromethyl)-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination of 3-(fluoromethyl)-7-methoxyquinoline using thionyl chloride or phosphorus oxychloride under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(fluoromethyl)-7-methoxyquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form quinoline N-oxides.

    Reduction: The fluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 2-Chloro-3-methyl-7-methoxyquinoline.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(trifluoromethyl)quinoline
  • 2-Chloro-3-(methyl)quinoline
  • 2-Chloro-3-(methoxy)quinoline

Uniqueness

2-Chloro-3-(fluoromethyl)-7-methoxyquinoline is unique due to the presence of both fluoromethyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can affect its electronic properties and binding affinity to molecular targets.

Properties

IUPAC Name

2-chloro-3-(fluoromethyl)-7-methoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO/c1-15-9-3-2-7-4-8(6-13)11(12)14-10(7)5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWQLEWIFCUSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)CF)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322507-15-1
Record name 2-chloro-3-(fluoromethyl)-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.